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An emerging area of interest in transdermal drug delivery systems (TDDS) is the use of natural

compounds as penetration enhancers. Among these, (-)-Borneol, a bicyclic monoterpene

found in the essential oils of various medicinal plants, has garnered significant attention.[1][2]

Traditionally used in Chinese medicine under names like "Bing Pian," (-)-borneol is recognized

for its ability to facilitate the transport of drugs across biological barriers, including the skin.[1][3]

Its lipophilic nature and low molecular weight contribute to its efficacy in reversibly disrupting

the primary barrier of the skin, the stratum corneum, thereby enhancing the permeation of a

wide range of therapeutic agents.[3]

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals interested in utilizing (-)-borneol as a penetration

enhancer in transdermal formulations. It covers its mechanism of action, quantitative efficacy

data, and standardized experimental methodologies.

Mechanism of Action
(-)-Borneol primarily enhances drug permeation by interacting with the lipids and proteins of

the stratum corneum (SC), the outermost layer of the epidermis. The SC is often described as

a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix

(mortar). This lipid matrix is the main barrier to drug absorption.

The proposed mechanisms by which (-)-borneol disrupts this barrier include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1667373?utm_src=pdf-interest
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.researchgate.net/publication/351177816_Borneol_a_Promising_Monoterpenoid_in_Enhancing_Drug_Delivery_Across_Various_Physiological_Barriers
https://pubmed.ncbi.nlm.nih.gov/33913042/
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.researchgate.net/publication/351177816_Borneol_a_Promising_Monoterpenoid_in_Enhancing_Drug_Delivery_Across_Various_Physiological_Barriers
https://www.researchgate.net/publication/285733496_Effect_of_borneol_on_the_transdermal_permeation_of_drugs_with_differing_lipophilicity_and_molecular_organization_of_stratum_corneum_lipids
https://www.researchgate.net/publication/285733496_Effect_of_borneol_on_the_transdermal_permeation_of_drugs_with_differing_lipophilicity_and_molecular_organization_of_stratum_corneum_lipids
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disruption of Lipid Bilayers: (-)-Borneol inserts itself into the highly ordered intercellular lipid

lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipid alkyl

chains, increasing their fluidity and creating pathways for drug molecules to pass through.[3]

[4]

Lipid Extraction: Studies suggest that borneol may extract a portion of the intercellular lipids

from the stratum corneum, further compromising its barrier function.[4][5]

Interaction with Keratin: Borneol may also interact with the intracellular keratin filaments

within the corneocytes, potentially altering their conformation and increasing the overall

permeability of the tissue.

These actions collectively lead to a temporary and reversible increase in skin permeability,

allowing for enhanced delivery of co-administered drugs.
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Caption: Mechanism of (-)-Borneol as a skin penetration enhancer.
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Quantitative Data on Penetration Enhancement
The effectiveness of (-)-borneol as a penetration enhancer is often quantified by the

Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient or flux with the

enhancer to that without it. The following tables summarize the quantitative effects of (-)-
borneol on the transdermal permeation of various drugs from published studies.

Table 1: Enhancement Effect of (-)-Borneol on Drugs with Varying Lipophilicity

Model Drug LogP
Borneol
Concentration

Enhancement
Ratio (ER)

Reference

5-Fluorouracil -0.89 0.5% 4.85 [6]

5-Fluorouracil 1.0% 5.23 [6]

5-Fluorouracil 2.0% 6.12 [6]

Antipyrine 0.4 Not specified

Parabolic curve

relationship with

logP

[3][4]

Aspirin 1.19 Not specified

Parabolic curve

relationship with

logP

[3][4]

Salicylic Acid 2.26 Not specified

Parabolic curve

relationship with

logP

[3][4]

Ibuprofen 3.97 Not specified

Parabolic curve

relationship with

logP

[3][4]

Note: One study indicated that borneol exhibits optimal permeation activity for relatively

hydrophilic drugs with an estimated logP value between -0.5 and 0.5.[3][4]

Table 2: Effect of (-)-Borneol on the Permeation of Lipophilic Drugs
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Model Drug Formulation
Borneol
Concentration

Key Finding Reference

Progesterone
Microemulsion-

based gel
4%

83% drug

release after 9

hours

[7][8]

Osthole Not specified 0.09% - 0.54%

Lower

permeation than

control

[9]

Osthole Not specified > 0.54%

Higher

permeation than

control

[9]

Experimental Protocols
Detailed protocols for evaluating the efficacy and safety of (-)-borneol as a penetration

enhancer are provided below.

Protocol 1: In Vitro Skin Permeation Study using Franz
Diffusion Cells
This protocol is the standard method for assessing the rate and extent of drug permeation

through the skin.[10][11]

1. Materials and Equipment:

Vertical static Franz diffusion cells

Full-thickness or dermatomed skin (human or animal, e.g., rat, pig)

Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

Circulating water bath

Magnetic stirrer and stir bars
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Test formulation (drug with and without (-)-borneol)

Analytical equipment (e.g., HPLC, LC-MS)

2. Skin Membrane Preparation:

Thaw frozen skin at room temperature.

Carefully remove any subcutaneous fat and connective tissue using a scalpel.[10]

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

Visually inspect the skin for any imperfections before mounting.[10]

3. Franz Diffusion Cell Setup:

Mount the prepared skin membrane between the donor and receptor compartments of the

Franz cell, with the stratum corneum side facing the donor compartment.[10]

Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped

beneath the skin.[10]

Place a magnetic stir bar in the receptor compartment.

Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32

± 1°C.[10]

4. Experimental Procedure:

Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in

the donor compartment.[10]

Cover the donor compartment to prevent evaporation.[10]

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of

the receptor solution for analysis.
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Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to

maintain sink conditions.

Store collected samples at -20°C until analysis.[10]

5. Data Analysis:

Analyze the concentration of the drug in the collected samples using a validated analytical

method.

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against

time.

Determine the steady-state flux (Jss) from the linear portion of the curve.

Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in

the donor compartment.

Calculate the Enhancement Ratio (ER) = Jss (with borneol) / Jss (without borneol).
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Workflow: In Vitro Skin Permeation Study
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Caption: Experimental workflow for in vitro skin permeation studies.
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Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of (-)-borneol on skin cells, which is crucial for

safety evaluation.[12][13]

1. Materials and Equipment:

Human keratinocyte cell line (e.g., HaCaT) or dermal fibroblasts (e.g., CCC-HSF-1)[4]

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

96-well cell culture plates

(-)-Borneol solutions at various concentrations

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilizing agent (e.g., DMSO, isopropanol)

Microplate reader

2. Experimental Procedure:

Seed the cells (e.g., HaCaT) into a 96-well plate at a predetermined density (e.g., 7,000

cells/well) and allow them to adhere overnight.[13]

Remove the culture medium and replace it with fresh medium containing various

concentrations of (-)-borneol. Include a vehicle control (medium without borneol) and a

positive control (e.g., Triton X-100).

Incubate the plate for a specified period (e.g., 24 hours).

After incubation, remove the treatment medium and add MTT solution to each well.

Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan

crystals.

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
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Measure the absorbance of each well using a microplate reader at the appropriate

wavelength (e.g., 570 nm).

3. Data Analysis:

Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) =

(Absorbance of treated cells / Absorbance of control cells) x 100.

Plot cell viability against the concentration of (-)-borneol to determine the IC50 value (the

concentration that causes 50% inhibition of cell viability).

Compare the cytotoxicity of borneol to other known enhancers like Azone. Studies have

shown borneol to have lower cytotoxicity than Azone.[4][5]
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Workflow: MTT Cytotoxicity Assay
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Caption: Experimental workflow for MTT cytotoxicity assay.
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Protocol 3: In Vivo Skin Irritation Assessment
(Transepidermal Water Loss)
Transepidermal Water Loss (TEWL) measurement is a non-invasive method to assess the

integrity of the skin barrier function. An increase in TEWL indicates barrier disruption and

potential irritation.[4][14]

1. Materials and Equipment:

TEWL measurement device (e.g., Tewameter®)

Test subjects (human volunteers or animals)

Test formulation (with (-)-borneol) and control formulations

2. Experimental Procedure:

Acclimatize the subjects in a room with controlled temperature and humidity for at least 20-

30 minutes before measurements.

Define test areas on the skin (e.g., volar forearm).

Measure the baseline TEWL value for each test area.

Apply a standardized amount of the test and control formulations to the respective areas.

At specified time points after application (e.g., 1, 4, 8, 24 hours), gently remove any excess

formulation and re-measure the TEWL.

3. Data Analysis:

Calculate the change in TEWL from baseline for each formulation at each time point.

Compare the TEWL values of the borneol-containing formulation to the negative control

(vehicle) and a positive control (known irritant, e.g., sodium lauryl sulfate).

A significant and sustained increase in TEWL compared to the negative control may indicate

skin irritation. Studies have shown that borneol has a low skin irritation potential.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26635061/
https://www.mdpi.com/1999-4923/17/2/254
https://www.benchchem.com/product/b1667373?utm_src=pdf-body
https://www.researchgate.net/publication/285733496_Effect_of_borneol_on_the_transdermal_permeation_of_drugs_with_differing_lipophilicity_and_molecular_organization_of_stratum_corneum_lipids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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